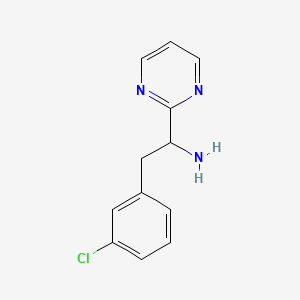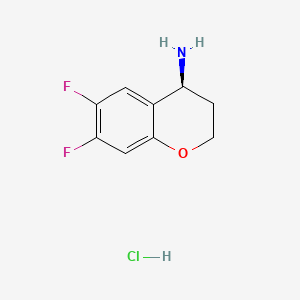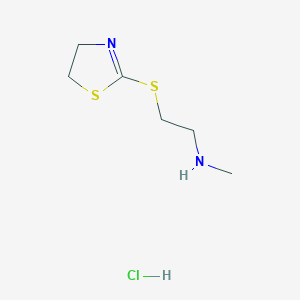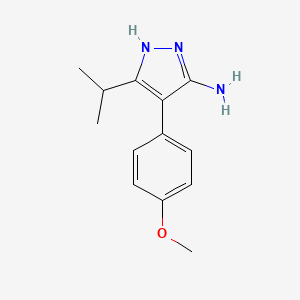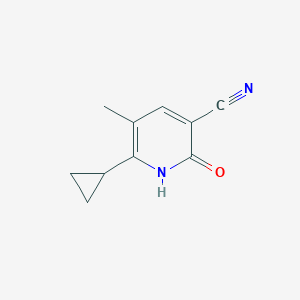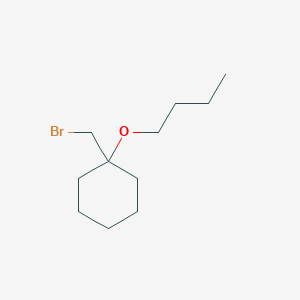
1-(Bromomethyl)-1-butoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-butoxycyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a butoxy group. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-butoxycyclohexane can be achieved through several methods. One common approach involves the bromination of 1-butoxycyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and can be completed within a few hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-butoxycyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (e.g., room temperature, polar solvents) to achieve substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Alkenes are the primary products.
Oxidation: Carbonyl compounds such as aldehydes or ketones are formed.
Scientific Research Applications
1-(Bromomethyl)-1-butoxycyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-butoxycyclohexane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the butoxy group can participate in oxidation reactions. These reactions are facilitated by the electronic and steric properties of the cyclohexane ring, which influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromobutane: Similar in structure but lacks the cyclohexane ring and butoxy group.
1-(Bromomethyl)cyclohexane: Similar but lacks the butoxy group.
1-(Bromomethyl)-1-methoxycyclohexane: Similar but has a methoxy group instead of a butoxy group.
Uniqueness
1-(Bromomethyl)-1-butoxycyclohexane is unique due to the presence of both a bromomethyl group and a butoxy group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-1-butoxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-9-13-11(10-12)7-5-4-6-8-11/h2-10H2,1H3 |
InChI Key |
GMOUZQNHQHLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1(CCCCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


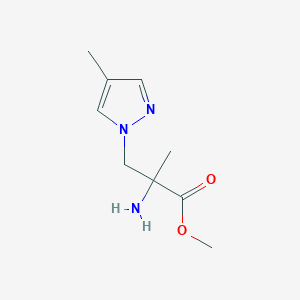
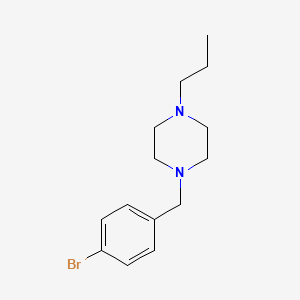
![6-Bromo-7-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13638844.png)
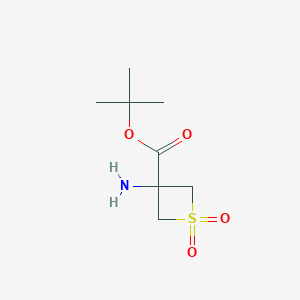

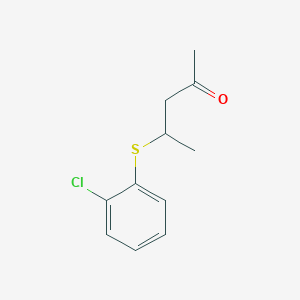
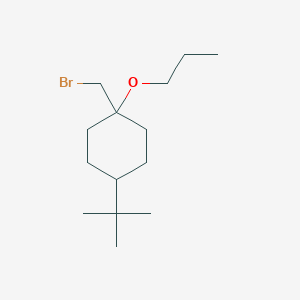
![2-[(5-Amino-6-methoxy-2-pyridinyl)oxy]ethanol](/img/structure/B13638875.png)
